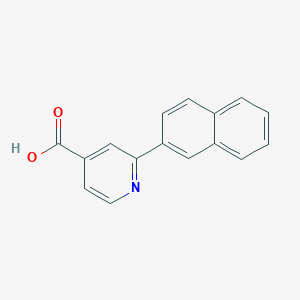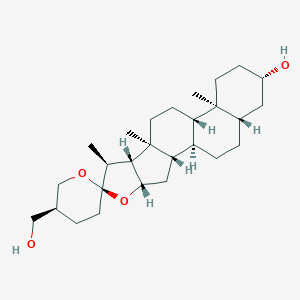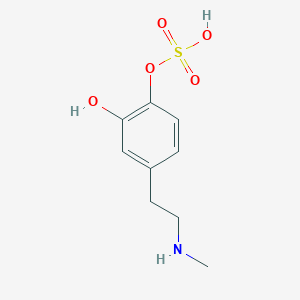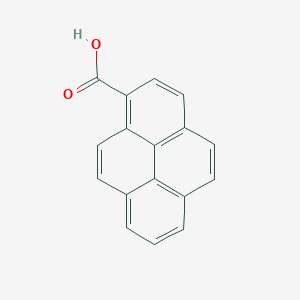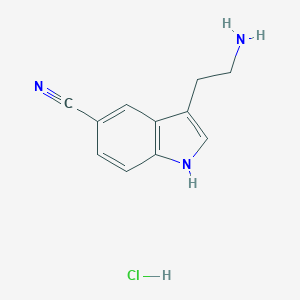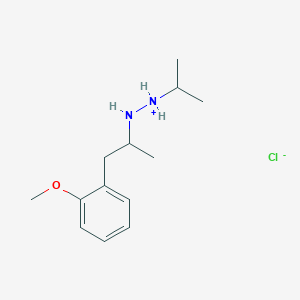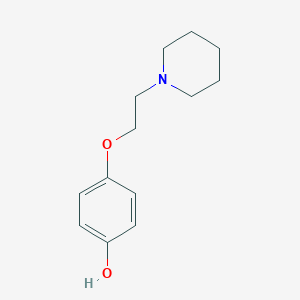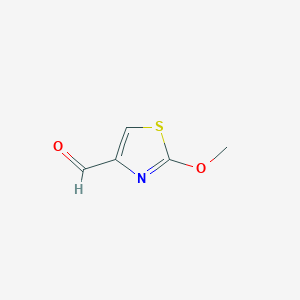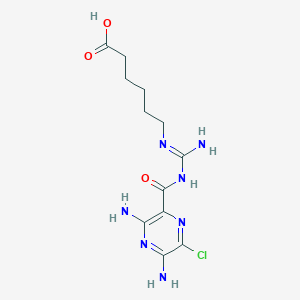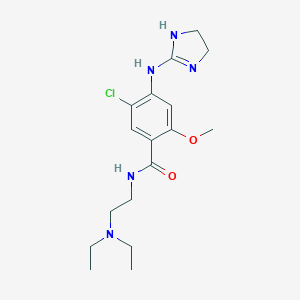
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known to possess various biochemical and physiological properties that make it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and receptors involved in various biological processes.
Biochemical And Physiological Effects
Studies have shown that 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, the compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at higher concentrations.
Future Directions
There are several potential future directions for research on 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine. One possible avenue is the development of novel derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is typically achieved through the reaction of ethylamine with 2-bromoacetaldehyde and thioacetamide. The resulting product is then purified through recrystallization to obtain the pure compound.
Scientific Research Applications
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess various pharmacological properties, including antibacterial, antifungal, and antitumor activities.
properties
CAS RN |
108851-53-2 |
|---|---|
Product Name |
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine |
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
5-ethyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) |
InChI Key |
URGJLGXMJVWVHZ-UHFFFAOYSA-N |
SMILES |
CCC1CN=C(S1)N |
Canonical SMILES |
CCC1CN=C(S1)N |
synonyms |
2-Thiazolamine,5-ethyl-4,5-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




